molecular formula C9H18ClNO2 B13552226 1-{1,8-Dioxaspiro[4.5]decan-4-yl}methanamine hydrochloride

1-{1,8-Dioxaspiro[4.5]decan-4-yl}methanamine hydrochloride

Cat. No.: B13552226
M. Wt: 207.70 g/mol
InChI Key: ZMZVIVWWERFMMC-UHFFFAOYSA-N
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Description

1-{1,8-Dioxaspiro[4.5]decan-4-yl}methanamine hydrochloride is a chemical compound with the molecular formula C9H17NO2·HCl. It is known for its unique spirocyclic structure, which consists of a spiro[4.5]decane ring system fused with a dioxane ring. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

The synthesis of 1-{1,8-Dioxaspiro[4.5]decan-4-yl}methanamine hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Intermediate: The initial step involves the formation of the spirocyclic intermediate through a cyclization reaction. This can be achieved by reacting a suitable diol with a ketone under acidic conditions to form the spirocyclic dioxane ring.

    Introduction of the Methanamine Group: The next step involves the introduction of the methanamine group. This can be done by reacting the spirocyclic intermediate with a suitable amine under basic conditions.

    Formation of the Hydrochloride Salt: Finally, the hydrochloride salt is formed by reacting the methanamine derivative with hydrochloric acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques .

Chemical Reactions Analysis

1-{1,8-Dioxaspiro[4.5]decan-4-yl}methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the compound to its corresponding alcohol or amine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the dioxane ring and formation of corresponding diols and amines.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-{1,8-Dioxaspiro[4.5]decan-4-yl}methanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds and other complex molecules.

    Biology: It is used in biological studies to investigate its potential as a bioactive molecule, including its interactions with enzymes and receptors.

    Medicine: The compound is being explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical agents.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-{1,8-Dioxaspiro[4.5]decan-4-yl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

1,8-dioxaspiro[4.5]decan-4-ylmethanamine;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c10-7-8-1-4-12-9(8)2-5-11-6-3-9;/h8H,1-7,10H2;1H

InChI Key

ZMZVIVWWERFMMC-UHFFFAOYSA-N

Canonical SMILES

C1COC2(C1CN)CCOCC2.Cl

Origin of Product

United States

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